REACTION_CXSMILES
|
[OH-].[K+].[C:3]1(=[O:10])[CH2:8][CH2:7][CH2:6][C:5](=[O:9])[CH2:4]1.Cl[CH2:12][C:13](=[O:15])[CH3:14]>O.CCO>[O:15]=[C:13]([CH3:14])[CH2:12][CH:4]1[C:5](=[O:9])[CH2:6][CH2:7][CH2:8][C:3]1=[O:10] |f:0.1|
|
Name
|
|
Quantity
|
2.54 kg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
4.53 kg
|
Type
|
reactant
|
Smiles
|
C1(CC(CCC1)=O)=O
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
16.2 L
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
4.39 kg
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 15 mins at r.t.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 30° C
|
Type
|
TEMPERATURE
|
Details
|
maintaining a temperature of 25-28° C
|
Type
|
STIRRING
|
Details
|
The resulting slurry was stirred at r.t. for 19 h
|
Duration
|
19 h
|
Type
|
CUSTOM
|
Details
|
Inorganic by-products were then removed by filtration
|
Type
|
WASH
|
Details
|
were washed on the
|
Type
|
FILTRATION
|
Details
|
filter with EtOH (4.5 L)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CC1C(CCCC1=O)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |